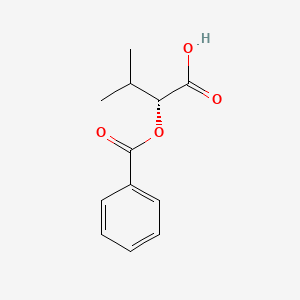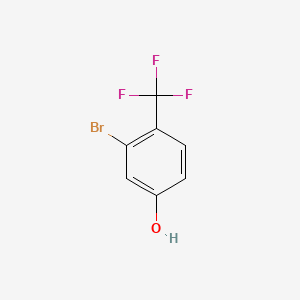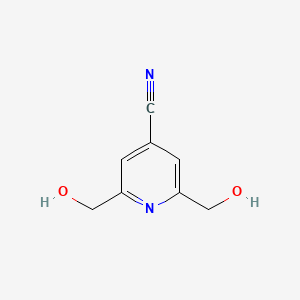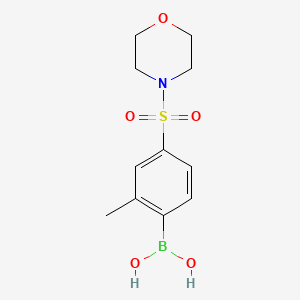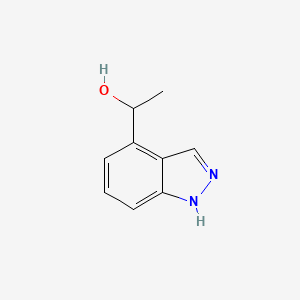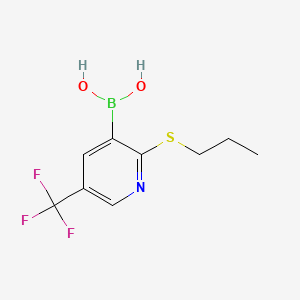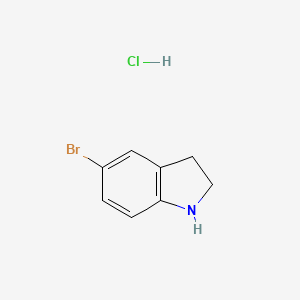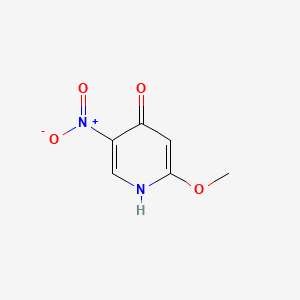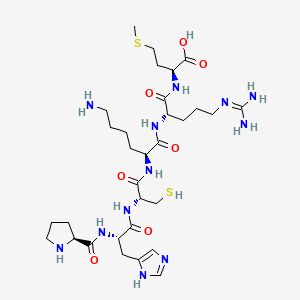
Antibiotic CX 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of antibiotics varies widely, depending on the specific antibiotic . For example, β-lactams, tetracyclines, and erythromycins are synthesized in different ways .Molecular Structure Analysis
The molecular structure of an antibiotic is crucial to its function. For instance, molecularly imprinted polymers (MIPs) are used widely in the analytical detection of antibiotics .Chemical Reactions Analysis
Antibiotics can cause various chemical reactions. For instance, the interventions of chemical reaction kinetics might help in understanding the chemical network .Physical And Chemical Properties Analysis
Antibiotics have unique physical and chemical properties that influence their effectiveness and safety. These properties include their solubility, stability, and reactivity .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| 111750-67-5 | |
Formule moléculaire |
C15H18N4O5 |
Poids moléculaire |
334.33 g/mol |
Nom IUPAC |
[(1S,3S,4S,7R,8S,9R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate |
InChI |
InChI=1S/C15H18N4O5/c1-5-9(16)10(20)8-6(4-24-13(17)22)15(23-2)11-7-3-18(15)14(8,12(5)21)19(7)11/h6-8,11H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,8+,11+,14-,15-,19?/m1/s1 |
Clé InChI |
ZOVLGAUVYBEUSN-UFXSHCHASA-N |
SMILES isomérique |
CC1=C(C(=O)[C@@H]2[C@H]([C@]3([C@@H]4[C@H]5N4[C@]2(C1=O)N3C5)OC)COC(=O)N)N |
SMILES |
CC1=C(C(=O)C2C(C3(C4C5N4C2(C1=O)N3C5)OC)COC(=O)N)N |
SMILES canonique |
CC1=C(C(=O)C2C(C3(C4C5N4C2(C1=O)N3C5)OC)COC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


